molecular formula C14H31Cl3N4O2 B15305224 bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride

bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride

Cat. No.: B15305224
M. Wt: 393.8 g/mol
InChI Key: KFOCLPSLEYQSCW-XMLXSDHASA-N
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Description

Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes may include:

    Ring Construction: This involves the formation of the pyrrolidine ring from precursors through cyclization reactions.

    Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.

Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity under controlled reaction conditions .

Chemical Reactions Analysis

Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidin-2-one: A pyrrolidine derivative with a carbonyl group.

    Pyrrolidine-2,5-dione: A pyrrolidine derivative with two carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C14H31Cl3N4O2

Molecular Weight

393.8 g/mol

IUPAC Name

1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethanone;trihydrochloride

InChI

InChI=1S/2C7H14N2O.3ClH/c2*1-6(10)9-3-2-7(4-8)5-9;;;/h2*7H,2-5,8H2,1H3;3*1H/t2*7-;;;/m00.../s1

InChI Key

KFOCLPSLEYQSCW-XMLXSDHASA-N

Isomeric SMILES

CC(=O)N1CC[C@H](C1)CN.CC(=O)N1CC[C@H](C1)CN.Cl.Cl.Cl

Canonical SMILES

CC(=O)N1CCC(C1)CN.CC(=O)N1CCC(C1)CN.Cl.Cl.Cl

Origin of Product

United States

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